molecular formula C5H5N5O2 B11056179 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine CAS No. 893772-68-4

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11056179
CAS No.: 893772-68-4
M. Wt: 167.13 g/mol
InChI Key: BFTZTRWFVPYWHC-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine is a compound that features two oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for oxadiazole derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds such as nitriles and amidoximes, followed by cyclization reactions to form the oxadiazole ring . The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazoles, while reduction can produce amino-oxadiazoles .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . Specific pathways and targets can vary depending on the compound’s application in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

893772-68-4

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C5H5N5O2/c1-2-7-5(11-8-2)3-4(6)10-12-9-3/h1H3,(H2,6,10)

InChI Key

BFTZTRWFVPYWHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=NON=C2N

Origin of Product

United States

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